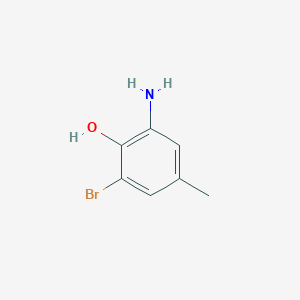
2-Amino-6-bromo-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-4-methylphenol is a chemical compound that serves as a building block in various chemical syntheses. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenol ring. This structure allows it to participate in a range of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 2-Amino-6-bromo-4-methylphenol involves multiple steps, including esterification, Fries rearrangement, chloromethylation, amination, and hydrolysis. For instance, the synthesis of 2-(N,N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol starts from 4-methylphenol and proceeds through these reactions, with the use of reagents such as benzoyl chloride, AlCl_3, formaldehyde, and diethyl iminodiacetate . The reaction conditions are optimized for good yield and simple operation, indicating the practicality of the synthetic route.
Molecular Structure Analysis
The molecular structure of compounds derived from 2-Amino-6-bromo-4-methylphenol can be complex, as seen in the Schiff base compound synthesized from the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . The structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR, and UV-Vis, and confirmed by X-ray crystallography. The molecular conformation and interatomic contacts are further analyzed using Hirshfeld surface analysis, revealing the importance of dispersion forces in the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of 2-Amino-6-bromo-4-methylphenol derivatives is highlighted by their ability to form complexes with metals, as demonstrated by the coordination behavior of Cu2+ with a related compound . The formation of such complexes can lead to the isolation of novel structures, such as a coordinated methyl-hemiacetal, which is a rare example in coordination chemistry . Additionally, the reactivity of these compounds extends to their potential as anticorrosion agents, where they exhibit significant properties for protecting metals like iron and copper .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-6-bromo-4-methylphenol derivatives are closely related to their molecular structure. The presence of functional groups such as amino, bromo, and methyl on the phenol ring influences properties like solubility, melting point, and reactivity. Theoretical calculations, such as density functional theory (DFT), are used to predict these properties and to understand the electronic structure of the molecules. For example, the compound (E)-2-(((4-bromophenyl)imino)methyl)-6-methylphenol has been studied using DFT to evaluate its molecular electrostatic potential and nonlinear optical properties . Molecular docking studies also suggest that derivatives of 2-Amino-6-bromo-4-methylphenol could serve as enzyme inhibitors, further indicating the chemical versatility of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
2-Amino-6-bromo-4-methylphenol is used in the synthesis of Schiff bases, which are characterized using techniques like XRD and UV–Vis spectroscopy. A study by Demircioğlu et al. (2021) on similar compounds demonstrated the application of Hirshfeld surface analysis and Density Functional Theory (DFT) for structural analysis and theoretical computations (Demircioğlu et al., 2021).
Electrophilic Substitution
Brittain et al. (1982) investigated the electrophilic substitution reactions of compounds similar to 2-Amino-6-bromo-4-methylphenol, elucidating the pathways and mechanisms involved in these chemical processes (Brittain et al., 1982).
Bioactivity Studies
Research on compounds related to 2-Amino-6-bromo-4-methylphenol has been extended to bioactivity investigations. For example, Srinivasulu et al. (2009) synthesized derivatives of 2-Amino-6-bromo-4-methylphenol and assessed their antibacterial and antifungal activities (Srinivasulu et al., 2009).
Spectral and Luminescent Properties
The spectral and luminescent properties of methylphenols, including compounds similar to 2-Amino-6-bromo-4-methylphenol, have been studied in various environments. Sokolova et al. (2005) investigated these properties in aqueous micelle solutions, providing insights into their fluorescence characteristics (Sokolova et al., 2005).
Oxidative Condensation
Tomoda et al. (1991) explored the oxidative condensation of 2-Amino-4-methylphenol, a structurally similar compound, highlighting its conversion into other compounds through oxidative processes (Tomoda et al., 1991).
Synthesis and Characterization
The synthesis and characterization of compounds derived from 2-Amino-6-bromo-4-methylphenol have been a focus of research, as evidenced by studies on related compounds. For instance, Ren Qun-xiang (2004) reported on the synthesis of 2-Bromo-4-methylphenol, providing detailed characterizations (Ren Qun-xiang, 2004).
Environmental Impact
Mills et al. (1997) identified 2-Bromo-4-methylphenol, a related compound, as a contaminant causing a chemical taint in Gouda cheese, demonstrating the relevance of such compounds in environmental and food safety studies (Mills et al., 1997).
Safety and Hazards
The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statement H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Similar compounds have been used as reactants in the preparation of various derivatives via suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .
Eigenschaften
IUPAC Name |
2-amino-6-bromo-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYLGWDCRVRFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-4-methylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

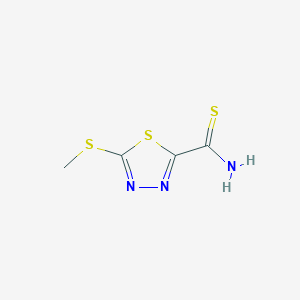
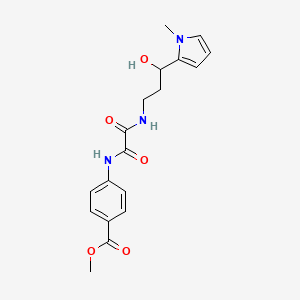
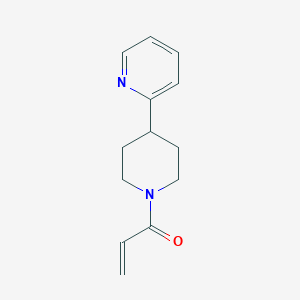
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)

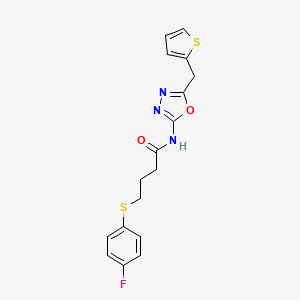
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)